N-(3-fluorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(3-Fluorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a thiazolopyrimidine derivative characterized by a fused bicyclic core (thiazole and pyrimidine rings) and a 3-fluorophenyl carboxamide substituent. The 3-fluorophenyl group enhances its electronic and steric properties, influencing binding interactions in biological systems .
Properties
IUPAC Name |
N-(3-fluorophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O2S/c14-8-2-1-3-9(6-8)16-11(18)10-7-15-13-17(12(10)19)4-5-20-13/h1-3,6-7H,4-5H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWGHEZUCQQYNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 3-fluoroaniline with a thiazole derivative under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Route 1: Cyclization via Pyrimidinethione Intermediate
- Starting material : Ethyl 4-(3-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
- Reagents : Chloroacetic acid, 4-fluorobenzaldehyde, sodium acetate in glacial acetic acid/acetic anhydride.
- Conditions : Reflux at 120–140°C for 8–10 hours .
- Mechanism : Thiolactamization and subsequent cyclization form the thiazolo ring. The carboxamide group is introduced via nucleophilic substitution or coupling reactions with 3-fluoroaniline .
Route 2: Direct Coupling of Preformed Thiazolopyrimidine Core
- Step 1 : Synthesis of 5-oxo-2H,3H,5H- thiazolo[3,2-a]pyrimidine-6-carboxylic acid.
- Step 2 : Activation of the carboxylic acid (e.g., via HATU/DCC) and coupling with 3-fluoroaniline in DMF or THF .
Functionalization and Reactivity
The compound’s reactivity is governed by its fused heterocyclic core and substituents:
Electrophilic Aromatic Substitution (EAS)
- The 3-fluorophenyl group undergoes EAS at the para position to fluorine. Example reactions:
Nucleophilic Substitution
- The fluorine atom on the phenyl ring is susceptible to nucleophilic displacement with amines or alkoxides .
Hydrolysis of the Carboxamide
- Acidic conditions : Hydrolysis with HCl/H₂O yields 5-oxo-thiazolopyrimidine-6-carboxylic acid.
- Basic conditions : NaOH/EtOH generates the corresponding carboxylate salt .
Stability and Degradation
- Thermal stability : Decomposes above 460 K .
- Photodegradation : Exposure to UV light leads to ring-opening reactions, forming sulfonic acid derivatives .
Comparative Reaction Data
Key Research Findings
Scientific Research Applications
Chemical Properties and Structure
The compound features a thiazolo-pyrimidine framework that is known for its biological activity. The presence of the 3-fluorophenyl group enhances its pharmacological properties, making it a candidate for various therapeutic uses. The molecular formula is , and it has a molecular weight of approximately 263.29 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolo-pyrimidine derivatives. For instance, a series of thiazole-pyrimidine hybrids were synthesized and evaluated for their antiproliferative activity against various cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and PC3 (prostate cancer). One compound demonstrated an IC50 value of 5.71 µM against MCF-7 cells, indicating significant efficacy compared to standard chemotherapeutics like 5-fluorouracil .
Anticonvulsant Properties
The anticonvulsant effects of thiazolo-pyrimidine derivatives have been assessed using animal models. The compound exhibited protective effects in picrotoxin-induced convulsion models, suggesting its potential as a therapeutic agent for epilepsy .
Anti-inflammatory Effects
Thiazolo-pyrimidines have also shown promise in anti-inflammatory applications. Studies involving in vitro assays demonstrated that certain derivatives can inhibit pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases .
Antimicrobial Activity
Research has indicated that compounds within this class exhibit broad-spectrum antimicrobial activity. Specific derivatives were tested against various bacterial strains and showed significant inhibitory effects compared to traditional antibiotics like ciprofloxacin .
Case Study 1: Anticancer Efficacy
In a study published in Cancer Letters, researchers synthesized various thiazolo-pyrimidine derivatives and evaluated their cytotoxicity against multiple cancer cell lines. Compound X was found to have an IC50 value significantly lower than standard treatments, indicating enhanced efficacy .
Case Study 2: Anti-inflammatory Activity
A recent investigation into the anti-inflammatory properties of thiazole derivatives revealed that certain compounds could reduce levels of TNF-alpha and IL-6 in vitro. This suggests their potential as therapeutic agents for conditions such as rheumatoid arthritis and inflammatory bowel disease .
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pharmacological Activity
The fluorine substituent at the phenyl ring plays a critical role in modulating bioactivity. For instance:
- N-(3,4-Difluorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (PubChem CID: 443329-86-0) exhibits enhanced binding affinity compared to mono-fluorinated analogs due to increased electron-withdrawing effects and improved hydrophobic interactions .
- N-(3-Chlorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (PubChem CID: Not listed) shows reduced α-amylase inhibition (Ki ~10^5 μM) compared to fluorinated derivatives, highlighting fluorine’s superiority in optimizing ligand-receptor interactions .
Key Observations :
- Fluorine vs. Methoxy Groups : Methoxy-substituted analogs (e.g., ) exhibit higher melting points (240–241°C) due to stronger intermolecular hydrogen bonding, whereas fluorinated derivatives prioritize lipophilicity for membrane penetration .
- Synthetic Yields : Ethyl carboxylate derivatives (e.g., 4i in ) achieve higher yields (71%) compared to carboxamide analogs, likely due to steric hindrance during cyclization .
Binding Affinity and Enzyme Inhibition
Compounds with multiple aromatic rings (e.g., C7 in : 6-(4-chlorophenyl)-2,5,5-triphenyl-5,8-dihydro-6H-azeto[1,2-a][1,3]thiazolo[4,5-d]pyrimidine) demonstrate superior α-amylase inhibition (Ki = 9.2 x 10^6 μM) compared to the target compound, suggesting that extended π-systems enhance binding to hydrophobic enzyme pockets . However, fluorinated analogs like the target compound may offer better selectivity due to reduced off-target interactions .
Biological Activity
N-(3-fluorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including its anticancer, antimicrobial, and other pharmacological properties.
Chemical Structure and Properties
The compound belongs to the thiazolo[3,2-a]pyrimidine family, which is characterized by a fused thiazole and pyrimidine ring system. The presence of the fluorophenyl group enhances its biological activity due to the electron-withdrawing nature of the fluorine atom, which can influence the compound's interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Specifically:
- Cytotoxicity Studies : In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown high efficacy against HeLa cells (cervical cancer) and MCF-7 cells (breast cancer) with IC50 values significantly lower than those of standard chemotherapeutic agents like Sorafenib .
- Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest. Molecular docking studies suggest that the compound may interact with key proteins involved in cell proliferation and survival pathways .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Broad-Spectrum Activity : The compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values indicate potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The antimicrobial effects are attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.
Structure-Activity Relationship (SAR)
The biological activity of thiazolo[3,2-a]pyrimidine derivatives is often influenced by structural modifications. In the case of this compound:
| Substituent | Effect on Activity |
|---|---|
| Fluorophenyl group | Enhances anticancer and antimicrobial activity |
| Carbonyl at position 5 | Essential for cytotoxicity |
| Carboxamide functionality | Increases solubility and bioavailability |
Case Studies
- Antitumor Efficacy : A study reported that derivatives similar to this compound displayed a two-fold increase in cytotoxicity against HeLa cells compared to conventional drugs. This suggests a promising avenue for developing new cancer therapies based on this scaffold .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties against a panel of bacterial strains. The compound showed MIC values ranging from 0.5 to 1 μg/mL against resistant strains of E. coli, indicating its potential use in treating infections caused by multidrug-resistant bacteria .
Q & A
Q. What synthetic strategies are employed for N-(3-fluorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide?
- Methodological Answer : The compound is synthesized via multi-component reactions involving thiazole and pyrimidine precursors. A typical route includes:
- Step 1 : Condensation of 3-fluoroaniline with a thiazolopyrimidine-carboxylic acid derivative under reflux conditions in acetic acid or dimethylformamide (DMF) .
- Step 2 : Introduction of substituents via electrophilic substitution or coupling reactions. For example, chloroacetic acid may be used to functionalize the core structure .
- Key Conditions : Reactions often require anhydrous solvents, catalysts like sodium acetate, and temperatures of 80–120°C .
Table 1 : Representative Synthetic Conditions
| Reagent/Condition | Role | Yield (%) | Source |
|---|---|---|---|
| Acetic acid (reflux) | Solvent/acid catalyst | 78% | |
| Sodium acetate | Base catalyst | N/A | |
| Chloroacetic acid | Electrophile | 65–75% |
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Characterization involves:
- Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and purity. For example, the 3-fluorophenyl group shows distinct aromatic proton splitting patterns (~7.0–7.5 ppm) .
- X-ray Crystallography : To resolve stereochemistry and bond angles. Studies on analogous compounds reveal fused thiazolo-pyrimidine cores with dihedral angles of 80–85° between aromatic rings .
- Mass Spectrometry : To verify molecular weight (e.g., expected [M+H]⁺ peak at m/z 332.3 for C₁₄H₁₀FN₃O₂S) .
Advanced Research Questions
Q. How do structural modifications influence its biological activity?
- Methodological Answer : Substituent effects are studied systematically:
- Fluorophenyl Position : 3-fluoro substitution enhances metabolic stability compared to para-substituted analogs .
- Core Modifications : Adding methyl/methoxy groups to the pyrimidine ring alters binding to targets like kinases or GPCRs. For example, 7-methyl derivatives show improved IC₅₀ values in enzyme inhibition assays .
- Method : Molecular docking (e.g., AutoDock Vina) predicts interactions with ATP-binding pockets. Experimental validation via SPR assays quantifies binding affinities (e.g., KD = 2.3 µM for a kinase target) .
Q. How can researchers address conflicting data in biological activity studies?
- Methodological Answer : Contradictions often arise from:
- Solubility Issues : The compound’s low aqueous solubility may lead to false negatives. Use DMSO/PEG formulations at <0.1% v/v to avoid cytotoxicity .
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with positive controls (e.g., staurosporine).
- Structural Confounders : Impurities in batches (e.g., residual solvents) can skew results. Purity must exceed 95% (HPLC-UV) with mass balance verification .
Q. What computational methods are used to predict reactivity or stability?
- Methodological Answer :
- DFT Calculations : Optimize geometry (e.g., bond lengths: C–S = 1.75 Å, C=O = 1.21 Å) and predict electrophilic sites. B3LYP/6-31G(d) basis sets are commonly employed .
- Molecular Dynamics (MD) : Simulate degradation pathways under physiological conditions (pH 7.4, 310 K). For example, the lactam ring may hydrolyze in acidic environments .
- QSPR Models : Correlate substituent electronegativity (e.g., fluorine’s Hammett σp = 0.06) with logP or bioavailability .
Data Contradiction Analysis
Q. Why do some studies report weak antimicrobial activity despite structural similarity to active analogs?
- Methodological Answer : Discrepancies may stem from:
- Target Specificity : The 3-fluorophenyl group may hinder penetration through bacterial membranes. Compare MIC values against Gram-positive vs. Gram-negative strains .
- Resistance Mechanisms : Efflux pumps (e.g., AcrAB-TolC in E. coli) may export the compound. Use knockout strains or efflux inhibitors (e.g., PAβN) to test .
- Synergistic Effects : Combine with β-lactams or fluoroquinolones to assess potentiation (e.g., fractional inhibitory concentration index <0.5 indicates synergy) .
Key Research Tools
- Crystallography : Resolve conformational flexibility (e.g., flattened boat structure of the thiazolo-pyrimidine core ).
- Kinetic Assays : Measure on-/off-rates for target binding (e.g., stopped-flow fluorescence ).
- In Silico Libraries : Screen derivatives using ZINC15 or PubChem to prioritize synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
